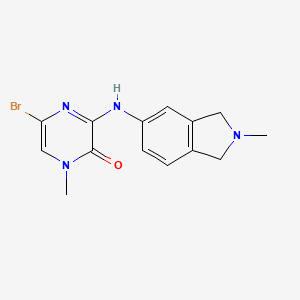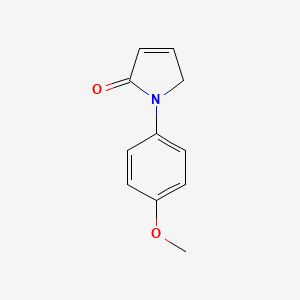![molecular formula C12H17N3O B8569346 N-[4-(1-Piperazinyl)phenyl]acetamide](/img/structure/B8569346.png)
N-[4-(1-Piperazinyl)phenyl]acetamide
概要
説明
N-[4-(1-Piperazinyl)phenyl]acetamide is a chemical compound that features a piperazine ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of significant interest due to its potential pharmacological properties, including antibacterial and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-Piperazinyl)phenyl]acetamide typically involves the reaction of 4-(piperazin-1-yl)aniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting certain enzymes and pathways.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[4-(1-Piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
類似化合物との比較
- N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide
- N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide
- N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide
Comparison: N-[4-(1-Piperazinyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it has shown better activity against certain bacterial strains and cancer cell lines .
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
N-(4-piperazin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-2-4-12(5-3-11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
InChIキー |
YSAGBPKXODMPLA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
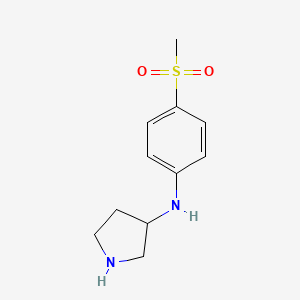

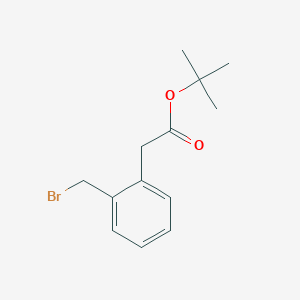
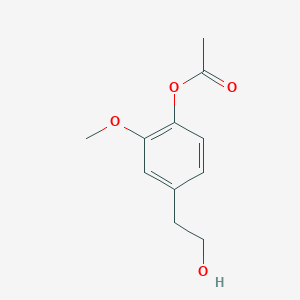
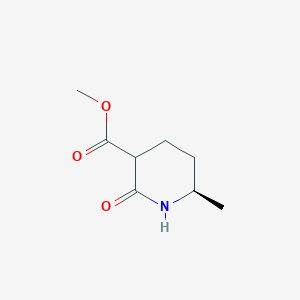
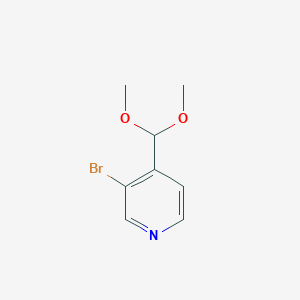
![3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine](/img/structure/B8569288.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8569290.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B8569296.png)
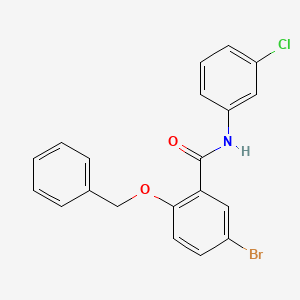
![N-[2-(furan-2-yl)ethyl]benzenesulfonamide](/img/structure/B8569306.png)
![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)
